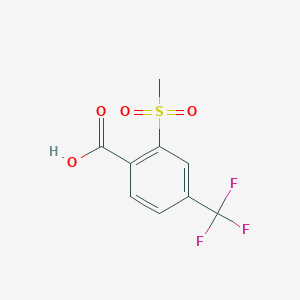

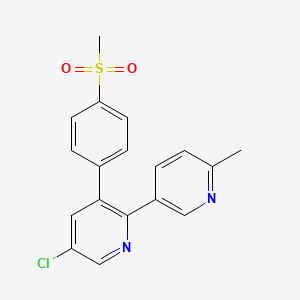

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylsulfonyl-4-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O4S/c1-17(15,16)7-4-5(9(10,11)12)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBDKOCZVSHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869925 | |

| Record name | 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142994-06-7 | |

| Record name | 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142994-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142994067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLSULFONYL-4-TRIFLUOROMETHYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W8IAI1FON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

CAS Number: 142994-06-7

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide isoxaflutole. This guide covers its chemical and physical properties, synthesis, analytical methods, and biological relevance.

Chemical and Physical Properties

This compound, also known by its synonym RPA 203328, is a complex organic molecule with distinct physicochemical properties. These properties are crucial for its detection, synthesis, and understanding its environmental fate.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 142994-06-7 | [1][2] |

| Molecular Formula | C₉H₇F₃O₄S | [1][2] |

| Molecular Weight | 268.21 g/mol | [1][2] |

| Melting Point | >98°C (decomposes) or 165°C | [1][3] |

| Boiling Point | 416.6 ± 45.0 °C (Predicted) | [3] |

| pKa | 2.02 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated) | [3] |

| Physical Form | Solid, Off-White to Light Beige | [3] |

| InChIKey | OGYBDKOCZVSHQI-UHFFFAOYSA-N | [4] |

| SMILES | CS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(=O)O | [4] |

Spectral and Crystallographic Data

Detailed experimental spectra for this compound are not widely available in public literature. However, crystallographic data has been published and provides insight into its molecular structure.

X-ray Crystallography: A study has reported the crystal structure of the title compound, revealing a monoclinic crystal system.[2] The S and methyl C atoms of the methylsulfonyl group deviate from the benzene ring plane by 0.185(2) and -1.394(3) Å, respectively.[2] In the crystal, molecules are linked into chains by intermolecular O-H···O hydrogen bonds.[2]

Biological Significance and Metabolism

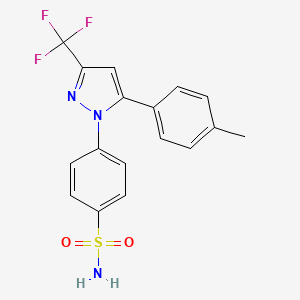

The primary relevance of this compound is in the context of herbicide metabolism. It is a non-biologically active metabolite of Isoxaflutole (IXF), a pre-emergent isoxazole herbicide.[5][6]

Isoxaflutole itself is a pro-herbicide and is rapidly converted in plants and soil into a biologically active diketonitrile (DKN) metabolite.[5] This DKN metabolite is then further degraded to the inactive this compound (referred to as the BA metabolite).[5][6] This metabolic detoxification pathway is what confers tolerance to Isoxaflutole in certain plant species like corn.[6]

As an inactive metabolite, this compound has not been a focus of significant pharmacological or drug development research. Its primary interest to researchers is in environmental monitoring and understanding the fate of Isoxaflutole in ecosystems.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis Protocol

A published method for the synthesis of the title compound involves the oxidation of its methylsulphenyl precursor.[2]

Reaction: Oxidation of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid.

-

Reactants:

-

2-(methylsulphenyl)-4-trifluoromethylbenzoic acid

-

Hydrogen peroxide (H₂O₂)

-

-

Solvent: Acetic acid

-

Procedure (as described in literature): The reaction is carried out by treating 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[2] A colorless crystalline product is obtained, which can be further purified by recrystallization from dichloromethane.[2]

Note: A detailed, step-by-step protocol with molar equivalents and purification specifics is not available in the cited public literature. Researchers should develop a specific procedure based on this outline and standard organic chemistry practices.

Analytical Protocols

The analysis of this compound, typically in conjunction with Isoxaflutole and the DKN metabolite, is well-documented, particularly for environmental samples. The most common methods are HPLC-UV and HPLC-MS/MS.

Method 1: Solid Phase Extraction (SPE) followed by HPLC-UV or HPLC-MS

This method is suitable for the determination of the compound in water samples.[5]

-

Sample Preparation (SPE):

-

Acidify the water sample to stabilize the analytes.

-

Condition a C18 SPE cartridge with acetonitrile followed by HPLC-grade water.

-

Pass the water sample through the conditioned SPE cartridge.

-

Elute the analytes from the cartridge. A sequential elution may be necessary to separate the parent compound and its metabolites effectively.

-

-

HPLC-UV Analysis:

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like formic acid) is typically used.

-

Column: A C18 reverse-phase column.

-

Detection: UV detector set at an appropriate wavelength for the benzoic acid metabolite.

-

Quantitation: Based on a calibration curve generated from certified reference standards. The limit of quantitation for the benzoic acid metabolite by this method is approximately 250 ng/L.[5]

-

-

HPLC-MS Analysis:

-

Interface: Electrospray ionization (ESI) in negative ion mode is commonly used.

-

Detection: A mass spectrometer, which can be a single quadrupole or a tandem mass spectrometer (MS/MS) for higher selectivity and sensitivity.

-

Quantitation: The deprotonated molecular ion or a specific fragment ion is monitored. The limit of quantitation by HPLC-MS is significantly lower, around 50 ng/L for each compound.[5]

-

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

GHS Hazard Information

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Statements (selected):

Handling and Storage

-

Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2°C and 8°C.[1]

This technical guide provides a summary of the available information on this compound. Researchers are advised to consult the primary literature for more detailed information and to always follow appropriate safety procedures when handling this compound.

References

- 1. This compound | 142994-06-7 | FM34037 [biosynth.com]

- 2. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 142994-06-7 CAS MSDS (2-METHYLSULFONYL-4-TRIFLUOROMETHYL BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of isoxaflutole (balance) and its metabolites in water using solid phase extraction followed by high-performance liquid chromatography with ultraviolet or mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

Technical Guide: Physicochemical Properties of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide Isoxaflutole, is a compound of interest in environmental science and toxicology.[1][2] Its chemical structure, characterized by a benzoic acid core substituted with a methylsulfonyl group and a trifluoromethyl group, imparts specific physicochemical properties that are crucial for understanding its environmental fate, bioavailability, and potential biological interactions. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its formation pathway.

Chemical Identity and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for predicting its behavior in various environmental and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| CAS Number | 142994-06-7 | [3] |

| Molecular Formula | C₉H₇F₃O₄S | [3] |

| Molecular Weight | 268.21 g/mol | [3] |

| Melting Point | 165 °C | [4] |

| Boiling Point (Predicted) | 416.6 ± 45.0 °C at 760 mmHg | [5] |

| Solubility | Slightly soluble in Chloroform (heated) and DMSO (heated, sonicated) | [5] |

| pKa (Predicted) | 2.02 ± 0.10 | [5] |

| Appearance | Off-White to Light Beige Solid | [5] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physical properties are outlined below. These protocols are based on established scientific literature and provide a foundation for reproducible research.

Synthesis of this compound

This protocol is adapted from the synthesis of related compounds and the reported preparation of the target molecule for crystallographic analysis.[6]

Materials:

-

2-(Methylthio)-4-(trifluoromethyl)benzoic acid

-

Hydrogen peroxide (30% solution)

-

Acetic acid

-

Dichloromethane

Procedure:

-

Dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 10 °C in an ice bath.

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, recrystallize the crude product from a suitable solvent such as dichloromethane.[6]

-

Dry the purified crystals under vacuum to obtain this compound.

Melting Point Determination

The melting point can be determined using a standard capillary melting point apparatus.[7]

Apparatus:

-

Capillary melting point apparatus

-

Melting point capillaries

-

Thermometer (calibrated)

-

Mortar and pestle

Procedure:

-

Finely grind a small sample of dry this compound using a mortar and pestle.

-

Pack the powdered sample into a melting point capillary to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 5-10 °C per minute for a preliminary determination.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). The melting point is reported as this range.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents can be performed as follows.[8]

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

Water bath/heater

-

Solvents (e.g., water, chloroform, DMSO)

Procedure:

-

Place approximately 10 mg of the compound into a test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vortex the mixture vigorously for 1 minute at room temperature.

-

Observe and record whether the solid dissolves completely, partially, or not at all.

-

If the compound is not soluble at room temperature, gently heat the mixture in a water bath and observe any changes in solubility. For solvents like DMSO, sonication can also be applied to aid dissolution.[5]

-

Record the observations, noting the solvent and any conditions (e.g., heating, sonication) required for dissolution.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons will likely appear as a complex multiplet in the downfield region (around 7-8.5 ppm), and the methyl protons will be a singlet further upfield (around 3-4 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the aromatic carbons (including the one attached to the trifluoromethyl group), and the methyl carbon of the sulfonyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), the S=O stretches of the sulfonyl group (around 1350 and 1150 cm⁻¹), and C-F stretches from the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (268.21 g/mol ), along with characteristic fragmentation patterns.

Metabolic Pathway of Isoxaflutole

This compound is a non-herbicidal metabolite of the herbicide Isoxaflutole.[1][9] The metabolic transformation is a critical step in the detoxification of Isoxaflutole in the environment. The pathway involves the opening of the isoxazole ring of Isoxaflutole to form a diketonitrile intermediate, which is then further metabolized to the benzoic acid derivative.[2][10]

References

- 1. Soil metabolism of isoxaflutole in corn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | 142994-06-7 | FM34037 [biosynth.com]

- 5. 2-METHYLSULFONYL-4-TRIFLUOROMETHYL BENZOIC ACID | 142994-06-7 [chemicalbook.com]

- 6. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. community.wvu.edu [community.wvu.edu]

- 8. materialneutral.info [materialneutral.info]

- 9. Fate of the herbicide isoxaflutole in the soil of corn fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a chemical compound primarily recognized as a principal metabolite of the herbicide isoxaflutole.[1] Isoxaflutole is effective in controlling broadleaf and grass weeds in crops like corn and sugarcane by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2][3] Understanding the properties and behavior of its metabolites, such as this compound, is crucial for environmental monitoring, toxicology studies, and ensuring agricultural safety. This document provides a comprehensive overview of its physicochemical properties, metabolic pathway, and relevant experimental protocols.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| Molecular Weight | 268.21 g/mol | [2][4][5][6] |

| Molecular Formula | C₉H₇F₃O₄S | [1][2][4][5][6] |

| CAS Number | 142994-06-7 | [1][2][5][6] |

| Melting Point | 165 °C | [2][4] |

| Physical Form | Off-White to Light Beige Solid | |

| Storage Temperature | 2-8°C | [2][4] |

Metabolic Pathway of Isoxaflutole

This compound is a key metabolite in the degradation of the herbicide isoxaflutole. The metabolic process begins with the opening of the isoxazole ring of isoxaflutole, leading to the formation of a diketonitrile derivative (IFT-DKN).[2][3] This active metabolite is then further metabolized to the non-phytotoxic this compound.[7] The rate of this conversion can vary between different plant species, influencing their susceptibility to the herbicide.[8]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of the title compound involves the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[9] Recrystallization from dichloromethane can be performed to obtain a colorless crystal suitable for analyses like single-crystal X-ray diffraction.[9]

General Analytical Workflow for Metabolite Analysis in Soil

The following workflow outlines a general procedure for the extraction and analysis of isoxaflutole and its metabolites, including this compound, from soil samples. This is a representative workflow based on common practices in pesticide residue analysis.

References

- 1. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. fao.org [fao.org]

- 4. This compound | 142994-06-7 | FM34037 [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the production of various agrochemicals and pharmaceuticals. The document outlines a prevalent and efficient two-step synthetic pathway, commencing with the synthesis of the precursor 2-(methylthio)-4-(trifluoromethyl)benzoic acid, followed by its oxidation to the final product. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate a thorough understanding and practical application of this synthetic route.

Introduction

This compound is a crucial building block in organic synthesis, primarily recognized for its role as an intermediate in the manufacturing of sulfonylurea herbicides.[1] The presence of both a sulfonyl group and a trifluoromethyl moiety on the benzoic acid core imparts unique chemical properties that are leveraged in the development of biologically active molecules. This guide details a common and effective synthetic strategy for the preparation of this compound, focusing on practical laboratory-scale execution.

Synthetic Pathway Overview

The most widely documented synthesis of this compound proceeds through a two-step sequence. The first step involves the introduction of a methylthio group onto a substituted benzene ring, followed by the oxidation of the resulting thioether to the corresponding sulfone.

A logical and frequently employed synthetic strategy is outlined below:

Figure 1: General synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This procedure is adapted from established methods for the synthesis of methylthiobenzoic acids from the corresponding chlorobenzonitriles.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of the thioether intermediate.

Protocol:

-

Nucleophilic Substitution: In a well-ventilated fume hood, a solution of 2-chloro-4-(trifluoromethyl)benzonitrile in a suitable organic solvent (e.g., dichlorobenzene) is prepared in a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser. A phase-transfer catalyst, such as a resin-immobilized quaternary phosphonium salt, is added to the mixture. The reaction mixture is heated to approximately 80°C with vigorous stirring. A solution of sodium methyl mercaptide is then added dropwise over a period of 2-3 hours, maintaining the reaction temperature. After the addition is complete, the mixture is stirred at 80°C for an additional 3 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC or GC).

-

Hydrolysis: Upon completion of the substitution reaction, solid sodium hydroxide is added to the reaction mixture. The temperature is then raised to and maintained at approximately 110°C. The hydrolysis is continued until the evolution of ammonia gas ceases, indicating the complete conversion of the nitrile to the carboxylate salt.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature, and the catalyst is recovered by filtration. The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is then acidified to a pH of 1-2 with 20% hydrochloric acid. The resulting precipitate, crude 2-(methylthio)-4-(trifluoromethyl)benzoic acid, is collected by filtration, washed with water, and dried.

Step 2: Oxidation of 2-(Methylthio)-4-(trifluoromethyl)benzoic acid

This protocol is based on the established oxidation of thioethers to sulfones using hydrogen peroxide.[1]

Reaction Scheme:

Figure 3: Reaction scheme for the oxidation to the final product.

Protocol:

-

Reaction Setup: 2-(Methylthio)-4-(trifluoromethyl)benzoic acid is dissolved in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to a temperature of approximately 10°C.

-

Oxidation: Hydrogen peroxide (e.g., 30% aqueous solution) is added dropwise to the stirred solution, ensuring the temperature is maintained at or below 10°C. After the addition is complete, the reaction mixture is stirred at this temperature for several hours, or until the oxidation is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration. The crude product is washed with cold water and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as dichloromethane, to yield colorless crystals of this compound.[1]

Data Presentation

The following table summarizes the key reactants, reagents, and expected outcomes for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and optimization.

| Step | Starting Material | Key Reagents | Solvent | Typical Reaction Temperature | Typical Reaction Time | Product | Representative Yield (%) |

| 1 | 2-Chloro-4-(trifluoromethyl)benzonitrile | Sodium methyl mercaptide, Sodium hydroxide, Phase-transfer catalyst | Dichlorobenzene | 80-110°C | 6-10 hours | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | 85-95% |

| 2 | 2-(Methylthio)-4-(trifluoromethyl)benzoic acid | Hydrogen peroxide | Acetic Acid | 10°C | 2-4 hours | This compound | >90% |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the formation of a thioether intermediate followed by its oxidation. The protocols outlined in this guide, derived from established chemical literature, provide a solid foundation for the laboratory preparation of this important compound. Researchers and professionals in drug development and agrochemical synthesis can utilize this information for the efficient production of this versatile synthetic building block. Careful control of reaction conditions, particularly temperature during the oxidation step, is crucial for achieving high yields and purity.

References

An In-depth Technical Guide on the Solubility of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. A comprehensive search of available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. This guide, therefore, provides a detailed, generalized experimental protocol for determining the solubility of solid organic compounds, which can be readily adapted for the title compound. Furthermore, a clear workflow for this experimental procedure is presented using a Graphviz diagram. A structured table is also provided for the systematic recording of experimentally determined solubility data.

Introduction

This compound (CAS No. 142994-06-7) is a crucial building block in the synthesis of pharmacologically active molecules.[1][2][3] Its solubility in various organic solvents is a critical parameter for its purification, reaction optimization, and formulation development. Despite its significance, publicly available quantitative data on its solubility is scarce. Qualitative assessments indicate that it is slightly soluble in chloroform and dimethyl sulfoxide (DMSO) upon heating.[2] This guide aims to bridge this information gap by providing a robust experimental framework for researchers to determine the solubility of this compound in their laboratories.

Quantitative Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in organic solvents. To facilitate future research and data compilation, the following table is provided for researchers to systematically record their findings.

Table 1: Experimental Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Mole Fraction (x) | Method of Determination |

Experimental Protocol for Solubility Determination

The following is a detailed, generalized gravimetric method for determining the solubility of a solid organic compound like this compound in an organic solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials or test tubes with secure caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for collecting the filtrate

-

Drying oven or vacuum oven

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the mass of the vial containing the filtrate.

-

Evaporate the solvent from the filtrate using a drying oven or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed and the vial has cooled to room temperature in a desiccator, weigh the vial again to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

The solubility can be calculated in various units:

-

g/100 mL: (mass of dissolved solid / volume of solvent withdrawn) * 100

-

mg/mL: mass of dissolved solid / volume of solvent withdrawn

-

Mole Fraction: (moles of dissolved solid) / (moles of dissolved solid + moles of solvent)

-

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Conclusion

References

An In-depth Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

This technical guide provides a comprehensive overview of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a significant metabolite of the herbicide Isoxaflutole. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed information on its chemical identity, physicochemical properties, metabolic pathway, and analytical and synthetic methodologies.

Chemical Identity

IUPAC Name: this compound[1][2]

Synonyms: A variety of synonyms and identifiers are used in literature and commercial listings for this compound. These are crucial for comprehensive literature searches and material sourcing.

| Type | Identifier |

| CAS Number | 142994-06-7 |

| Systematic Name | Benzoic acid, 2-(methylsulfonyl)-4-(trifluoromethyl)-[1][2] |

| Metabolite Identifier | RPA-203328[1][2] |

| Common Name | Isoxaflutole-benzoic acid[1][2] |

| Other Synonyms | 2-methanesulfonyl-4-(trifluoromethyl)benzoic acid, AE B197555, Benzoic acid (RPA 203328)[1][2] |

Physicochemical and Crystallographic Data

A summary of the key physicochemical and crystallographic properties of this compound is presented below. This data is essential for understanding its behavior in various experimental and environmental settings.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₄S | PubChem[1][2] |

| Molecular Weight | 268.21 g/mol | PubChem[1][2] |

| Melting Point | >98 °C (dec.) | ChemicalBook[3] |

| Boiling Point (Predicted) | 416.6 ± 45.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.513 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 2.02 ± 0.10 | ChemicalBook[3] |

| Solubility | Chloroform (Slightly, Heated), DMSO (Slightly, Heated, Sonicated) | ChemicalBook[3] |

| XLogP3-AA | 1.6 | PubChem[2] |

Table 2: Crystallographic Data

| Parameter | Value | Source |

| Crystal System | Monoclinic | IUCr Journals[4] |

| Space Group | P2₁/c | IUCr Journals[4] |

| a | 5.0804 (10) Å | IUCr Journals[4] |

| b | 17.345 (4) Å | IUCr Journals[4] |

| c | 11.576 (2) Å | IUCr Journals[4] |

| β | 95.41 (3)° | IUCr Journals[4] |

| Volume | 1015.6 (4) ų | IUCr Journals[4] |

| Z | 4 | IUCr Journals[4] |

Metabolic Pathway of Isoxaflutole

This compound is a key metabolite in the degradation of the herbicide Isoxaflutole. Understanding this pathway is critical for assessing the environmental fate and potential biological activity of the parent compound and its derivatives. The metabolic transformation involves the opening of the isoxazole ring of Isoxaflutole to form a diketonitrile intermediate, which is then further metabolized to the benzoic acid derivative.

Caption: Metabolic pathway of Isoxaflutole to its benzoic acid metabolite.

Experimental Protocols

Synthesis

A general method for the synthesis of this compound involves the oxidation of its corresponding methylthio precursor.

Reaction: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Reagents and Solvents:

-

2-(methylthio)-4-(trifluoromethyl)benzoic acid

-

Hydrogen peroxide (H₂O₂)

-

Acetic acid

Procedure: A detailed experimental protocol for a similar transformation is described in a patent for the preparation of 2-chloro-4-(methylsulfonyl)benzoic acid, which can be adapted. A solution of the starting material in a suitable solvent is treated with an oxidizing agent. For example, hydrogen peroxide is added dropwise to a solution of the thioether in formic acid and toluene at a controlled temperature (e.g., 75°C). The reaction is monitored for completion, after which the product is isolated by extraction and purified.

For the synthesis of the title compound, a publication by Cain et al. (1998), as cited in a crystallographic study, indicates the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at 10°C. Recrystallization from dichloromethane can be used for purification to obtain colorless crystals.

Analytical Methods

The determination of this compound, particularly in environmental and biological matrices, is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.

Sample Preparation (for soil samples):

-

Soil samples are extracted with an organic solvent mixture, such as methylene chloride and acetone.

-

The extract is acidified, for example with HCl, to protonate the benzoic acid metabolite, increasing its hydrophobicity and stability for subsequent partitioning.

-

The sample is then partitioned into an organic solvent like methylene chloride.

-

Further cleanup and concentration can be achieved using Solid Phase Extraction (SPE).

HPLC-MS/MS Conditions:

-

Chromatographic Separation: A C18 reversed-phase column is commonly used with a gradient elution program. The mobile phase typically consists of a mixture of water and acetonitrile, often with an acidic modifier like formic acid to ensure the analyte is in its protonated form.

-

Mass Spectrometric Detection: A tandem mass spectrometer operating in negative ion mode with electrospray ionization (ESI) is suitable for the detection of the deprotonated molecule [M-H]⁻. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions to enhance selectivity and sensitivity.

Biological Activity and Significance

This compound is considered a non-toxic metabolite of Isoxaflutole. The herbicidal activity of Isoxaflutole is primarily due to its diketonitrile metabolite, which inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The subsequent conversion to the benzoic acid form represents a detoxification step in plants. The rate of this conversion is correlated with the tolerance of a plant species to the herbicide, with more tolerant species metabolizing the diketonitrile to the benzoic acid derivative more rapidly. The presence of trifluoromethyl and sulfonyl groups in molecules can, in other contexts, contribute to various biological activities, and derivatives of this compound could be of interest in medicinal chemistry research.

References

The Dual Functionality of Trifluoromethyl and Sulfonyl Groups in Biologically Active Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among these, the trifluoromethyl (CF3) and sulfonyl (SO2) moieties have emerged as powerful tools in drug design. The trifluoromethyl group, with its high electronegativity and lipophilicity, enhances metabolic stability, membrane permeability, and binding affinity.[1][2][3] Concurrently, the sulfonyl group, often present in sulfonamides, is a key pharmacophore in a wide array of drugs, contributing to their therapeutic effects through various mechanisms.[4] This technical guide provides an in-depth exploration of the biological activities of compounds containing both trifluoromethyl and sulfonyl groups, with a focus on their applications in drug discovery and development. We will delve into their diverse therapeutic actions, present quantitative biological data, detail relevant experimental protocols, and visualize key cellular pathways and experimental workflows.

Physicochemical Properties and Their Impact on Biological Activity

The trifluoromethyl group is a bioisostere for the methyl group and halogens, but it possesses unique electronic properties. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing ionization at physiological pH and thereby affecting drug-receptor interactions and solubility.[3] The C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation and increasing the in vivo half-life of drug candidates.[1][2]

The sulfonyl group is a versatile functional group that can act as a hydrogen bond acceptor and participate in dipole-dipole interactions, contributing to the binding affinity of a molecule to its target protein.[4] The sulfonamide linkage (-SO2NH-) is a particularly important feature in many clinically used drugs.

The combination of these two functionalities can lead to synergistic effects on a compound's biological profile. The lipophilic trifluoromethyl group can enhance the ability of a sulfonyl-containing compound to cross cellular membranes and reach its intracellular target. Furthermore, the electronic effects of the trifluoromethyl group can modulate the reactivity and binding characteristics of the sulfonyl moiety.

Diverse Biological Activities of Trifluoromethyl and Sulfonyl-Containing Compounds

Compounds bearing both trifluoromethyl and sulfonyl groups exhibit a broad spectrum of biological activities, making them attractive scaffolds for the development of novel therapeutics for various diseases.

Anticancer Activity

A significant area of research for these compounds is oncology. Many trifluoromethyl and sulfonyl-containing molecules have demonstrated potent cytotoxic effects against a range of cancer cell lines.

Quantitative Anticancer Activity Data

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Aryl-urea derivatives with trifluoromethyl and sulfonyl groups | PACA2 (Pancreatic) | 22.4 - 44.4 | [5][6] |

| HCT116 (Colon) | 17.8 | [5][6] | |

| HePG2 (Liver) | 12.4 | [5][6] | |

| HOS (Osteosarcoma) | 17.6 | [5][6] | |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Melanoma (C32) | 87.4 | [7] |

| Melanoma (A375) | 103 | [7] | |

| 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides | HL60 (Leukemia) | Potent (specific values vary by derivative) | [8] |

| EL4 (Leukemia) | Less potent than against HL60 | [8] |

Antimicrobial Activity

The combination of trifluoromethyl and sulfonyl groups has also been explored for the development of novel antimicrobial agents.

Quantitative Antimicrobial Activity Data

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Aryl-urea derivatives with trifluoromethyl and sulfonyl groups | B. mycoides | 4.88 | [5][6] |

| E. coli | 4.88 | [5][6] | |

| C. albicans | 4.88 | [5][6] |

Anti-inflammatory Activity

The inhibition of key inflammatory mediators is another important therapeutic area for these compounds. Cyclooxygenase (COX) enzymes are major targets in the development of anti-inflammatory drugs.

Quantitative Anti-inflammatory Activity Data

| Compound Class | Target | IC50 (nM) | Reference |

| Trifluoromethyl thioxanthene derivatives | COX-2 | 6.5 - 27.4 | [2] |

Antiviral Activity

Recent studies have highlighted the potential of trifluoromethyl and sulfonyl-containing compounds as antiviral agents.

Quantitative Antiviral Activity Data

| Compound Class | Virus | IC50 (µM) | Reference |

| 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives | H1N1 | 0.0027 | [9] |

| HSV-1 | 0.0022 | [9] | |

| COX-B3 | 0.0092 | [9] | |

| 2-hydroxy-2-trifluoromethylthiolane | HSV-1 | Significant inhibition (titer reduction) | [10][11][12] |

Central Nervous System (CNS) Activity

The unique physicochemical properties of these compounds also make them promising candidates for CNS-acting drugs.

Quantitative CNS Activity Data

| Compound Class | Target/Assay | Activity | Reference |

| Fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines | CNS activity screening | Mild stimulants | [13] |

| Sulfonamide derivatives | Various CNS targets | Active as enzyme/ion channel inhibitors or receptor ligands | [4][14] |

Key Signaling Pathways

The biological effects of trifluoromethyl and sulfonyl-containing compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several trifluoromethyl-containing compounds have been developed as inhibitors of this pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently hyperactivated in various cancers.

JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors and plays a critical role in the immune system. Dysregulation of this pathway is implicated in inflammatory diseases and cancers.

Experimental Protocols

The biological evaluation of trifluoromethyl and sulfonyl-containing compounds relies on a variety of well-established in vitro and cell-based assays. Below are detailed methodologies for some of the key experiments.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., A549, HCT116, PC3)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Test compounds dissolved in DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Inoculum suspension standardized to 0.5 McFarland

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Detection system (e.g., ELISA for prostaglandin E2 production)

Procedure:

-

Pre-incubate the COX enzyme with the test compound or vehicle control in the assay buffer.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at 37°C.

-

Stop the reaction.

-

Quantify the amount of prostaglandin produced using an appropriate detection method.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antiviral Activity Assay: Plaque Reduction Assay

This assay is used to quantify the inhibition of viral replication.

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

-

Test compounds dissolved in DMSO

Procedure:

-

Seed host cells in 6-well plates and grow to confluency.

-

Infect the cells with a known amount of virus in the presence of various concentrations of the test compound.

-

After an adsorption period, remove the inoculum and overlay the cells with a medium containing the test compound and agarose or methylcellulose to restrict viral spread.

-

Incubate until viral plaques are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the IC50 value.

CNS Receptor Binding Assay

This assay measures the affinity of a compound for a specific CNS receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand specific for the receptor

-

Assay buffer

-

Test compounds dissolved in DMSO

-

Scintillation fluid and counter or other detection system

Procedure:

-

Incubate the cell membranes with the radiolabeled ligand and various concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the bound ligand.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).[11][15][16][17]

Experimental Workflows

The discovery and development of new drugs is a multi-step process that involves a logical flow of experiments.

General Drug Screening and Validation Workflow

Conclusion

The incorporation of trifluoromethyl and sulfonyl groups into molecular scaffolds is a highly effective strategy in the design of novel therapeutic agents. The unique properties conferred by these moieties contribute to enhanced biological activity across a wide range of therapeutic areas, including oncology, infectious diseases, inflammation, and neurology. This technical guide has provided a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. It is anticipated that continued exploration of the chemical space defined by trifluoromethyl and sulfonyl-containing compounds will lead to the discovery of new and improved medicines to address unmet medical needs.

References

- 1. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. medium.com [medium.com]

- 4. JAK-STAT Pathway: A Novel Target to Tackle Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. graphviz.org [graphviz.org]

- 8. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Drugsniffer: An Open Source Workflow for Virtually Screening Billions of Molecules for Binding Affinity to Protein Targets [frontiersin.org]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Possible psychopharmacological agents. Part 9: Synthesis and CNS activity of some new fluorine-containing 1,2,4-triazolo[4,3-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid: A Key Intermediate in Modern Herbicide Synthesis

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-(methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a critical intermediate in the production of highly effective herbicides. This document details its chemical and physical properties, outlines comprehensive experimental protocols for its synthesis, and explores its conversion into commercially significant herbicides such as isoxaflutole and tembotrione. The guide is intended to be a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemicals, offering detailed methodologies, quantitative data, and visual representations of key chemical pathways.

Introduction

This compound is a synthetically derived aromatic carboxylic acid. Its chemical structure, featuring both a sulfonyl group and a trifluoromethyl group, makes it a versatile building block in the synthesis of complex agrochemicals. Notably, it serves as a pivotal precursor to a class of herbicides that act by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in plants. This mode of action leads to the bleaching of susceptible weeds and is the basis for the herbicidal activity of isoxaflutole and tembotrione. The strategic importance of this intermediate lies in its contribution to the development of selective and potent herbicides for modern agriculture.

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of this compound is essential for its handling and use in research and manufacturing settings.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₄S | [1] |

| Molecular Weight | 268.21 g/mol | [1][2] |

| CAS Number | 142994-06-7 | [1] |

| Appearance | Off-white to light beige solid | [3] |

| Melting Point | >98 °C (decomposes) | [3] |

| Boiling Point | 416.6 ± 45.0 °C (Predicted) | [3] |

| Density | 1.513 g/cm³ (Predicted) | [3] |

| pKa | 2.02 ± 0.10 (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform (heated), DMSO (heated, sonicated) | [3] |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Hygroscopic. | [3] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling.

| Hazard Statement | GHS Classification | Precautionary Statements |

| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | P261, P280 |

| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | P280 |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A | P305+P351+P338 |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | P261 |

Note: This is not an exhaustive list of safety information. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Synthesis of this compound

The primary route for the synthesis of this compound involves the oxidation of its precursor, 2-(methylthio)-4-(trifluoromethyl)benzoic acid.

Synthesis Pathway

Caption: Synthesis of the target intermediate via oxidation.

Experimental Protocol: Oxidation of 2-(methylthio)-4-(trifluoromethyl)benzoic Acid

This protocol is a composite methodology based on established chemical principles and information from related syntheses.

Materials:

-

2-(methylthio)-4-(trifluoromethyl)benzoic acid

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(methylthio)-4-(trifluoromethyl)benzoic acid in glacial acetic acid.

-

Cool the solution to 10°C using an ice bath.[4]

-

Slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution while maintaining the temperature at 10°C.

-

After the addition is complete, allow the reaction mixture to stir at 10°C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench the excess hydrogen peroxide by the careful addition of a reducing agent, such as sodium sulfite solution, until a negative test with peroxide indicator strips is obtained.

-

Pour the reaction mixture into a separatory funnel containing water and extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure this compound.[4]

Application as a Herbicide Intermediate

This compound is a key precursor in the synthesis of HPPD-inhibiting herbicides, including isoxaflutole and tembotrione.

Conversion to Isoxaflutole

The synthesis of isoxaflutole from this compound typically proceeds through an acid chloride intermediate.

Caption: Pathway to the herbicide Isoxaflutole.

Experimental Protocol: Synthesis of Isoxaflutole

This protocol outlines the general steps for the conversion of the intermediate to isoxaflutole.

Materials:

-

This compound

-

Thionyl chloride or oxalyl chloride

-

5-Cyclopropylisoxazole-4-carboxamide or a related precursor

-

Anhydrous aprotic solvent (e.g., dichloromethane, toluene)

-

A suitable base (e.g., triethylamine, pyridine)

-

Reaction vessel with reflux condenser and drying tube

Procedure:

-

Formation of the Acid Chloride: Convert this compound to its corresponding acid chloride by reacting it with a slight excess of thionyl chloride or oxalyl chloride in an anhydrous aprotic solvent. The reaction is typically heated to reflux until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure.

-

Coupling Reaction: Dissolve the crude acid chloride in an anhydrous aprotic solvent and add 5-cyclopropylisoxazole-4-carboxamide (or a related precursor). Add a suitable base to scavenge the HCl generated during the reaction. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude isoxaflutole can be purified by column chromatography or recrystallization.

Conversion to Tembotrione

The synthesis of tembotrione also involves the activation of the carboxylic acid, followed by a coupling reaction and subsequent rearrangement.

Caption: Pathway to the herbicide Tembotrione.

Herbicidal Activity of Derived Products

Both isoxaflutole and tembotrione exhibit potent herbicidal activity against a broad spectrum of grass and broadleaf weeds. Their efficacy is typically quantified by parameters such as GR₅₀ (the dose required to reduce plant growth by 50%) and IC₅₀ (the concentration required to inhibit a biological process by 50%).

Efficacy of Isoxaflutole

Isoxaflutole is a selective pre-emergence herbicide used primarily in corn and sugarcane.[5] Its efficacy is influenced by factors such as soil type, moisture, and weed species.

| Weed Species | Application Rate (g ai/ha) | Growth Reduction (%) | Reference |

| Various broadleaf and grass weeds | 100 - 250 | Satisfactory full-season control | [6] |

| Mercurialis annua | 400 | Incomplete control in dry years | |

| Radish (Raphanus sativus) | 15.0 µg/kg soil | 74.7% (dry weight reduction) | [7] |

| Oilseed Rape (Brassica napus) | 15.0 µg/kg soil | 93.6% (dry weight reduction) | [7] |

Efficacy of Tembotrione

Tembotrione is a post-emergence herbicide also used in corn. It is known for its broad-spectrum control of weeds.

| Weed Species | Application Rate (g/ha) | Weed Control Efficacy | Reference |

| Broad-spectrum weeds in corn | 110 - 130 (with surfactant) | Comparable to weed-free conditions in increasing grain yield | [8][9] |

| Broad-spectrum weeds in corn | 80 - 100 (with atrazine) | Effective weed management and increased yield | [10] |

| Winter Wheat (tolerant genotype) | >552 (6x field dose) | Survival | [11] |

Conclusion

This compound is a fundamentally important intermediate in the synthesis of modern HPPD-inhibiting herbicides. Its efficient synthesis and conversion to high-value active ingredients like isoxaflutole and tembotrione underscore its significance in the agrochemical industry. This technical guide has provided a comprehensive overview of its properties, synthesis, and application, offering a valuable resource for scientists and researchers in the field. Further research into novel applications of this versatile intermediate could lead to the development of next-generation crop protection solutions.

References

- 1. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-METHYLSULFONYL-4-TRIFLUOROMETHYL BENZOIC ACID | 142994-06-7 [chemicalbook.com]

- 4. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Greenhouse and field evaluation of isoxaflutole for weed control in maize in China - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcmas.com [ijcmas.com]

- 9. ijcmas.com [ijcmas.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of Tembotrione, a Triketone Herbicide, confers Differential Sensitivity in Winter Wheat (Triticum aestivum) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known safety and hazard profile of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid (CAS No. 142994-06-7). This compound is primarily classified as a skin and eye irritant. This document synthesizes available data from safety data sheets and toxicological literature, outlines standardized experimental protocols for hazard assessment, and presents logical workflows for safe handling and emergency response. While specific quantitative toxicity data such as LD50 values are not publicly available, this guide provides context through its relationship with the parent compound, the herbicide Isoxaflutole.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 142994-06-7 |

| Molecular Formula | C₉H₇F₃O₄S |

| Molecular Weight | 268.21 g/mol |

| Synonyms | RPA 203328, Isoxaflutole acid metabolite |

| Physical Form | Off-White to Light Brown Solid |

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin and eyes, and potential respiratory tract irritation. The GHS classification is summarized below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |

GHS Label Elements:

-

Pictogram:

-

Precautionary Statements: A detailed list of precautionary statements for handling, storage, and disposal is provided in the Safety Data Sheets.[1] Key statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Toxicological Profile

Acute Toxicity

Specific quantitative acute toxicity data (e.g., LD50, LC50) for this compound are not available in the reviewed literature.[1] The primary health effects are related to its irritant properties.

Relationship to Isoxaflutole

This compound is a principal metabolite of the herbicide Isoxaflutole.[3] Understanding the toxicology of the parent compound provides important context. Isoxaflutole has low acute toxicity but has been classified as a Group B2 carcinogen (probable human carcinogen) and demonstrates developmental toxicity in animal studies.[1] The mode of action for Isoxaflutole's toxicity in mammals is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which can lead to a buildup of tyrosine, causing ocular and liver toxicity in long-term studies.[1]

Toxicological evaluations have concluded that the benzoic acid metabolite, this compound, is not of greater toxicological concern than the parent compound.[2][4] Specifically, developmental toxicity observed with Isoxaflutole was determined not to be due to this metabolite.[4]

Toxicological relationship of the compound to its parent, Isoxaflutole.

Experimental Protocols for Hazard Assessment

While specific study reports for this compound are not public, its GHS classification as a skin and eye irritant would be determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Protocol for Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[5][6]

-

Test Substance Application: A single dose of 0.5 g of the solid substance (moistened with a small amount of water) is applied to a small area of shaved skin (approx. 6 cm²).[7] The area is covered with a gauze patch and semi-occlusive dressing.

-

Exposure Duration: The standard exposure period is 4 hours.[6]

-

Initial Test: A single animal is tested initially. If a corrosive effect is observed, no further testing is required.

-

Confirmatory Test: If no corrosion is seen, the irritant or negative response is confirmed using up to two additional animals.[7]

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Observations continue for up to 14 days to assess the reversibility of the effects.

-

Scoring: Reactions are scored on a scale (e.g., 0 for no effect to 4 for severe erythema/edema). A mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 animals typically results in a "Category 2" classification.[8]

References

- 1. sourcewatch.org [sourcewatch.org]

- 2. greenpeace.org [greenpeace.org]

- 3. 2-METHYLSULFONYL-4-TRIFLUOROMETHYL BENZOIC ACID | 142994-06-7 [chemicalbook.com]

- 4. Federal Register :: Isoxaflutole; Pesticide Tolerances [federalregister.gov]

- 5. Ecotoxicological Evaluation of Safener and Antimicrobial Additives in Isoxaflutole-Based Herbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hpc-standards.com [hpc-standards.com]

- 7. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid) | C11H10ClF3O5S | CID 15132895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. hpc-standards.com [hpc-standards.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic Acid

For Immediate Release

This technical document provides a comprehensive analysis of the crystal structure of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of sulfonylurea herbicides.[1] This guide is intended for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, offering detailed crystallographic data, experimental protocols, and a visual representation of the structural determination workflow.

Core Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound (C₉H₇F₃O₄S) reveals a monoclinic crystal system.[1][2] The compound crystallizes in the P2₁/c space group.[1][2] A summary of the key crystallographic data and refinement parameters is presented in the tables below.

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₉H₇F₃O₄S |

| Formula Weight | 268.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.0804 (10) Å |

| b = 17.345 (4) Å | |

| c = 11.576 (2) Å | |

| α = 90° | |

| β = 95.41 (3)° | |

| γ = 90° | |

| Volume | 1015.6 (4) ų |

| Z | 4 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Calculated Density | 1.754 Mg/m³ |

| Absorption Coefficient | 0.36 mm⁻¹ |

| F(000) | 544 |

| Crystal Size | 0.39 × 0.32 × 0.22 mm |

| Theta range for data collection | 3.0 to 27.5° |

| Reflections collected | 9132 |

| Independent reflections | 2250 [R(int) = 0.029] |

| Completeness to theta = 27.5° | 99.6 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2250 / 1 / 158 |

| Goodness-of-fit on F² | 1.11 |

| Final R indices [I>2sigma(I)] | R1 = 0.044, wR2 = 0.123 |

| R indices (all data) | R1 = 0.052, wR2 = 0.128 |

| Largest diff. peak and hole | 0.39 and -0.38 e.Å⁻³ |

Data sourced from Yao, We, & Gao (2012).[1][2]

Molecular Geometry and Intermolecular Interactions

In the crystalline state, the molecule exhibits specific conformational features. The sulfur and methyl carbon atoms of the methylsulfonyl group are displaced from the benzene ring plane by 0.185 (2) Å and -1.394 (3) Å, respectively.[1][2] The crystal packing is stabilized by intermolecular O—H···O hydrogen bonds, which link adjacent molecules into chains along the direction.[1][2] These chains are further interconnected by weak C—H···O interactions, forming layers parallel to the ac plane.[1][2]

Table 2: Hydrogen Bond Geometry

| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

| O2—H2···O4ⁱ | 0.82 (1) | 1.92 (1) | 2.725 (3) | 169 (4) |

| C9—H9B···O3ⁱⁱ | 0.96 | 2.35 | 3.208 (3) | 148 |

Symmetry codes: (i) x-1, -y+3/2, z-1/2; (ii) x+1, y, z. Data sourced from Yao, We, & Gao (2012).[1][2]

Experimental Protocols

The experimental procedure for the synthesis and crystal structure determination of this compound is outlined below.

Synthesis and Crystallization

The title compound was synthesized by the reaction of 2-(methylsulphenyl)-4-trifluoromethylbenzoic acid with hydrogen peroxide in acetic acid at a temperature of 10°C.[1] Single crystals suitable for X-ray diffraction were obtained by recrystallization from dichloromethane.[1]

X-ray Data Collection and Structure Refinement

A colorless block-shaped crystal was used for data collection on a Rigaku R-AXIS RAPID diffractometer.[2] The data were collected using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 293 K.[1][2] A multi-scan absorption correction was applied to the data.[2]

The crystal structure was solved by direct methods and refined by full-matrix least-squares on F². All C-bound hydrogen atoms were placed in calculated positions and treated as riding on their parent atoms.[1] The O-bound hydrogen atom was located in a difference Fourier map and refined with a restraint.[1]

Workflow for Crystal Structure Determination

The logical flow of the experimental and computational steps undertaken to determine the crystal structure is visualized in the following diagram.

Caption: Workflow for the determination of the crystal structure.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylsulfonyl)-4-(trifluoromethyl)benzoic acid is a key chemical intermediate and a significant metabolite of the herbicide isoxaflutole.[1][2][3] Its detection and quantification are crucial for environmental monitoring, agricultural research, and in the quality control of pharmaceutical manufacturing processes where it may be present as an impurity. These application notes provide detailed protocols for the analysis of this compound in various matrices using modern chromatographic techniques. The primary analytical method for sensitive and specific detection is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). An alternative method using HPLC with Ultraviolet (UV) detection is also described for applications where mass spectrometry is not available.

Analytical Methods Overview

The principal analytical approach for the determination of this compound involves sample extraction and cleanup, followed by chromatographic separation and detection. The choice of method depends on the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity, especially in complex matrices like soil and plant tissues.[1][4]